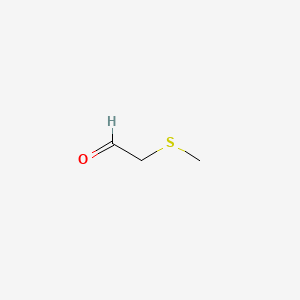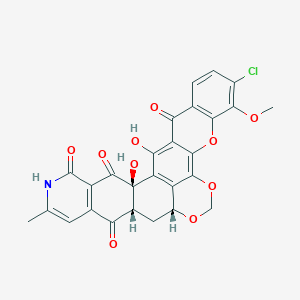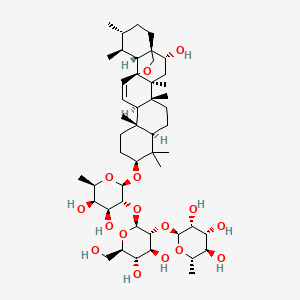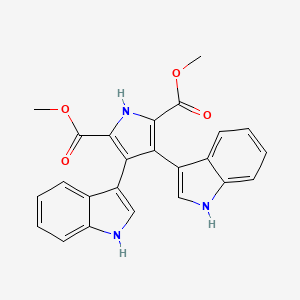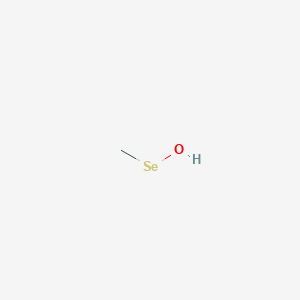
Methaneselenenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methaneselenenic acid, also known as methaneseleninic acid, is an organoselenium compound with the chemical formula CH₃SeO₂H. It is a seleninic acid, characterized by the presence of a selenium atom bonded to a methyl group, an oxygen atom, and a hydroxyl group. This compound is known for its potential anticancer properties and is used as a model for studying the effects of selenium in biological systems .
Preparation Methods
Methaneselenenic acid can be synthesized through several methods:
Oxidation of Dimethyl Diselenide: One common method involves the oxidation of commercially available dimethyl diselenide using 3% hydrogen peroxide. The reaction proceeds as follows[ \text{CH}_3\text{SeSeCH}_3 + \text{H}_2\text{O}_2 \rightarrow 2 \text{CH}_3\text{Se(=O)OH} ]
Oxidation of Selenoesters: Another method involves the oxidation of selenoesters with one equivalent of dimethyldioxirane (DMDO). Using excess DMDO can lead to the formation of selenonic acids[ \text{RSeC(=O)R’} + \text{DMDO} \rightarrow \text{RSe(=O)OH} ] [ \text{RSeC(=O)R’} + \text{excess DMDO} \rightarrow \text{RSe(=O)}_2\text{OH} ]
Disproportionation of Selenenic Acids: Selenenic acids formed during the syn-elimination of selenoxides can undergo spontaneous disproportionation to yield seleninic acids and diselenides[ 4 \text{RSeOH} \rightarrow 2 \text{RSe(=O)OH} + \text{RSeSeR} ]
Chemical Reactions Analysis
Methaneselenenic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form selenonic acids.
Reduction: It can be reduced to form methylselenol (CH₃SeH), a critical metabolite for its biological activity.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and glutathione for reduction. Major products formed from these reactions include selenonic acids and methylselenol .
Scientific Research Applications
Methaneselenenic acid has several scientific research applications:
Cancer Research: It is used to study the anticancer effects of selenium.
Biological Studies: It serves as a model compound to investigate the metabolism and biological activity of selenium in living organisms.
Radiation Sensitization: It has been found to sensitize cancer cells to radiation therapy by inducing lipid peroxidation.
Protein Aggregation Studies: Research has shown that methylselenol, produced from methylselenenic acid, can induce toxic protein aggregation in yeast cells.
Mechanism of Action
The mechanism of action of methylselenenic acid involves its reduction to methylselenol (CH₃SeH), which is a key metabolite for its biological activity. Methylselenol can be further metabolized to hydrogen selenide (H₂Se), which generates reactive oxygen species (ROS) and induces oxidative stress in cells. This oxidative stress can lead to apoptosis and inhibition of cell proliferation. Additionally, methylselenenic acid can inhibit the PI3K/Akt pathway, leading to the activation of pro-apoptotic factors .
Comparison with Similar Compounds
Methaneselenenic acid is unique compared to other selenium compounds due to its specific structure and reactivity. Similar compounds include:
Selenomethionine: An amino acid containing selenium, used as a dietary supplement and in cancer prevention studies.
Sodium Selenite: An inorganic selenium compound used in dietary supplements and cancer research.
Dimethyl Diselenide: A precursor for the synthesis of methylselenenic acid and other selenium compounds
This compound stands out due to its ability to rapidly generate methylselenol, making it a potent compound for studying the biological effects of selenium.
Properties
CAS No. |
618911-69-6 |
|---|---|
Molecular Formula |
CH4OSe |
Molecular Weight |
111.01 g/mol |
IUPAC Name |
hydroxyselanylmethane |
InChI |
InChI=1S/CH4OSe/c1-3-2/h2H,1H3 |
InChI Key |
UFBVEWIZXZVVOD-UHFFFAOYSA-N |
SMILES |
C[Se]O |
Canonical SMILES |
C[Se]O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


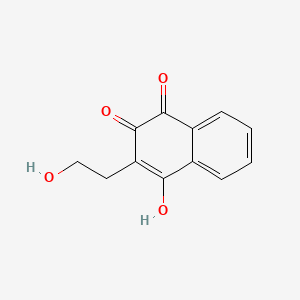
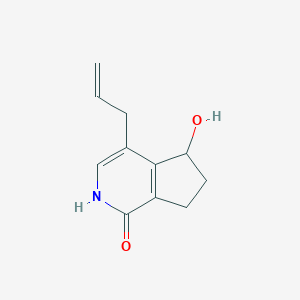
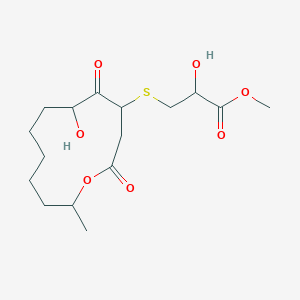

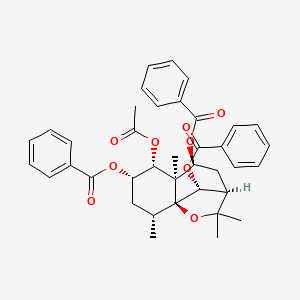
![1-Octyl-4-[6-(1-octylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium](/img/structure/B1246149.png)
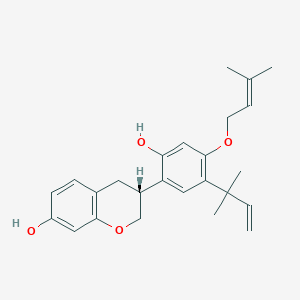
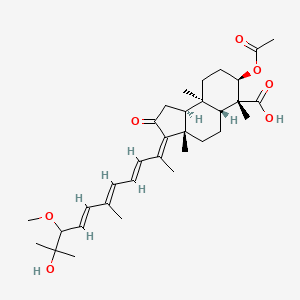
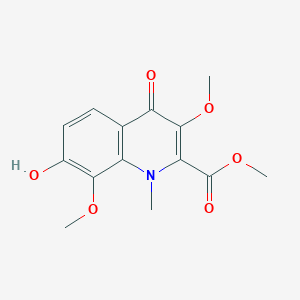
![2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate](/img/structure/B1246154.png)
